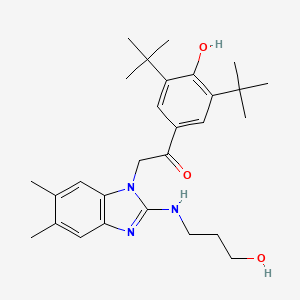

CID-2858522

Übersicht

Beschreibung

CID-2858522: ist ein hochpotenter und selektiver Inhibitor des NF-κB-Signalwegs (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Diese Verbindung ist bekannt für ihre Fähigkeit, die Antigenrezeptor-vermittelte NF-κB-Aktivierung mit einem IC50 von 70 nM zu inhibieren . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den NF-κB-Signalweg zu untersuchen, der eine entscheidende Rolle bei Entzündungen, Immunität, Zellproliferation und Überleben spielt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, einem 2-Aminobenzimidazolderivat. Der Syntheseweg umfasst typischerweise:

Bildung des Benzimidazolkerns: Dies wird durch Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder ihrem Derivat unter sauren Bedingungen erreicht.

Funktionalisierung: Der Benzimidazolkern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erhalten.

Endmontage: Der letzte Schritt umfasst die Kupplung des funktionalisierten Benzimidazols mit einer Phenolverbindung, um das vollständige this compound-Molekül zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, befolgen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, die Verwendung von Reagenzien in Industriequalität und den Einsatz von Reaktoren in großem Maßstab. Reinigungsschritte wie Kristallisation, Destillation und Chromatographie sind entscheidend, um hochreines this compound zu erhalten, das für Forschungszwecke geeignet ist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID-2858522 involves multiple steps, starting with the preparation of the core structure, a 2-aminobenzimidazole derivative. The synthetic route typically includes:

Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical properties

Final assembly: The final step involves coupling the functionalized benzimidazole with a phenolic compound to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain high-purity this compound suitable for research purposes.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CID-2858522 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in this compound können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Nitrogruppen können, falls vorhanden, zu Aminen reduziert werden.

Substitution: Die aromatischen Ringe in this compound können elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxylgruppen Chinone ergeben, während die Reduktion von Nitrogruppen Amine erzeugen würde.

Wissenschaftliche Forschungsanwendungen

CID-2858522 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um den NF-κB-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Forscher verwenden this compound, um die biologischen Funktionen von NF-κB bei Zellproliferation, Apoptose und Immunantworten zu untersuchen.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten untersucht, die mit einer NF-κB-Dysregulation verbunden sind, wie z. B. Krebs, entzündliche Erkrankungen und Autoimmunerkrankungen.

Industrie: In der pharmazeutischen Industrie dient this compound als Leitverbindung zur Entwicklung neuer Medikamente, die auf den NF-κB-Signalweg abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den NF-κB-Signalweg inhibiert. Es arbeitet stromabwärts von der Proteinkinase C (PKC), aber stromaufwärts von der IκB-Kinase beta (IKKβ) und verhindert die Phosphorylierung und den Abbau von IκBα. Diese Inhibition blockiert die Translokation von NF-κB in den Zellkern und reduziert so die Transkription von NF-κB-Zielgenen, die an Entzündungen und Zellüberleben beteiligt sind .

Wirkmechanismus

CID-2858522 exerts its effects by selectively inhibiting the NF-κB pathway. It operates downstream of protein kinase C (PKC) but upstream of IκB kinase beta (IKKβ), preventing the phosphorylation and degradation of IκBα. This inhibition blocks the translocation of NF-κB to the nucleus, thereby reducing the transcription of NF-κB target genes involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BAY 11-7082: Ein weiterer NF-κB-Inhibitor, der die Phosphorylierung von IκBα verhindert.

Parthenolid: Ein Naturprodukt, das NF-κB durch Modifizierung der p65-Untereinheit inhibiert.

MG-132: Ein Proteasom-Inhibitor, der indirekt NF-κB inhibiert, indem er den Abbau von IκBα verhindert.

Einzigartigkeit von CID-2858522

This compound ist aufgrund seiner hohen Potenz und Selektivität für den Antigenrezeptor-vermittelten NF-κB-Signalweg einzigartig. Im Gegensatz zu anderen Inhibitoren beeinflusst es nicht die TNF-induzierte NF-κB-Aktivierung, was es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Signalwege macht .

Biologische Aktivität

CID-2858522, a substituted 2-aminobenzimidazole compound, has been identified as a selective inhibitor of the Protein Kinase C (PKC)-induced Nuclear Factor kappa B (NF-κB) pathway. This compound demonstrates significant biological activity across various cellular contexts, making it a valuable tool for research and potential therapeutic applications.

This compound selectively inhibits the activation of NF-κB by PKC without affecting other pathways that activate NF-κB. In human B cells stimulated through surface immunoglobulin, this compound effectively reduced NF-κB DNA-binding activity and the expression of NF-κB-dependent target genes such as TRAF1. The compound exhibited a concentration-dependent inhibition of NF-κB reporter gene activity in HEK293 cells, with an IC50 value of approximately 70 nM, achieving maximum inhibition at concentrations between 0.25 to 0.5 μM .

Selectivity and Efficacy

The selectivity of this compound was confirmed through various assays. It did not inhibit TNF-induced NF-κB reporter gene activity even at high concentrations (up to 4 μM), indicating its specific action on the PKC pathway. Additionally, in transient transfection assays, this compound continued to suppress PMA/Ionomycin-induced NF-κB reporter gene activity, reinforcing its selective inhibition profile .

Biological Activity in Different Cell Lines

This compound has been tested in several cell lines, demonstrating varied effects:

| Cell Line | Biological Activity | IC50 (μM) |

|---|---|---|

| HEK293 | Suppression of NF-κB reporter gene activity | ~0.07 |

| Jurkat T-cells | Slight inhibition of IL-2 production | Not specified |

| Mouse B-cell splenocytes | Inhibition of proliferation induced by anti-IgM | Not specified |

| THP.1 cells | No significant inhibition of IL-6 secretion induced by LPS | Not specified |

In HEK293 cells, this compound inhibited PMA/Ionomycin-stimulated IL-8 production in a concentration-dependent manner, further supporting its role as a selective PKC inhibitor .

Case Studies and Research Findings

Research utilizing this compound has highlighted its potential in cancer treatment and inflammation modulation. For instance:

- Cancer Research : In studies involving esophageal squamous cell carcinoma (ESCC), this compound was identified among several compounds that inhibited cell viability, showcasing its potential as an anticancer agent .

- Inflammation Modulation : this compound's ability to inhibit neutrophil infiltration and related chemokine expression suggests its utility in managing inflammatory responses linked to various diseases .

Eigenschaften

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGGKILBWERDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386304 | |

| Record name | CID-2858522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

758679-97-9 | |

| Record name | CID-2858522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CID-2858522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 758679-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CID-2858522 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.